3'-Sulfamoylbiphenyl-3-carboxylic acid
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Overview
Description
3’-Sulfamoylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 g/mol It is known for its unique structure, which includes a biphenyl core substituted with a sulfamoyl group and a carboxylic acid group
Preparation Methods
The synthesis of 3’-Sulfamoylbiphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, which are commercially available or can be synthesized through known methods.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3’-Sulfamoylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Sulfamoylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3’-Sulfamoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3’-Sulfamoylbiphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:
3’-Sulfamoylbiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and applications.
3’-Aminobiphenyl-3-carboxylic acid: Contains an amino group instead of a sulfamoyl group, resulting in different chemical properties and biological activities.
3’-Nitrobiphenyl-3-carboxylic acid:
These comparisons highlight the unique features of 3’-Sulfamoylbiphenyl-3-carboxylic acid, such as its specific substitution pattern and functional groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
3-(3-sulfamoylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPJAUWCOLDBCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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